molecular formula C8H4F3N3O B14808377 7-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde CAS No. 944900-10-1

7-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde

Cat. No.: B14808377
CAS No.: 944900-10-1
M. Wt: 215.13 g/mol
InChI Key: JJDBWEZTEKMSGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,2-A]pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde typically involves multistep reactions starting from readily available precursors.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The imidazo[1,2-A]pyrimidine core can engage in various interactions with enzymes and receptors, potentially leading to biological effects such as inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-A]pyridine: Similar in structure but lacks the trifluoromethyl group and formyl group.

    Imidazo[1,2-A]pyrazine: Contains a pyrazine ring instead of a pyrimidine ring.

    Imidazo[1,2-A]pyrimidine: Lacks the trifluoromethyl group and formyl group.

Uniqueness

7-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold in medicinal chemistry .

Properties

CAS No.

944900-10-1

Molecular Formula

C8H4F3N3O

Molecular Weight

215.13 g/mol

IUPAC Name

7-(trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

InChI

InChI=1S/C8H4F3N3O/c9-8(10,11)6-1-2-14-5(4-15)3-12-7(14)13-6/h1-4H

InChI Key

JJDBWEZTEKMSGD-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2N=C1C(F)(F)F)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.